Di-tert-butyl hydrogen phosphate (CAS 33494-81-4) is a highly sterically hindered, organic-soluble dialkyl phosphate monoacid. In industrial and pharmaceutical procurement, it is primarily sourced as a premium phosphorylating agent for the synthesis of N-phosphonooxymethyl prodrugs, nucleotide analogs, and complex phosphopeptides . Unlike inorganic phosphates, its high solubility in polar and non-polar organic solvents (such as dichloromethane and toluene) allows for efficient, homogeneous phase reactions . The defining value of this compound lies in its bulky tert-butyl groups, which serve as transient protecting groups that shield the phosphate core during complex multi-step syntheses before being cleanly removed under mild conditions.
Procurement teams often consider less expensive, less sterically hindered analogs such as diethyl hydrogen phosphate or dibenzyl hydrogen phosphate. However, generic substitution routinely fails during the critical late-stage deprotection phase. Diethyl and dimethyl phosphates require harsh, aggressive nucleophiles (e.g., TMSBr) or strong acids for cleavage, which frequently degrade sensitive ether linkages or epoxides within the target Active Pharmaceutical Ingredient (API) [1]. Dibenzyl phosphate, a common alternative, necessitates catalytic hydrogenolysis (H2, Pd/C) for deprotection; this strictly precludes its use in molecules containing reducible functional groups such as alkenes, alkynes, or nitro groups. Di-tert-butyl hydrogen phosphate is uniquely positioned because its tert-butyl groups can be quantitatively cleaved using mild trifluoroacetic acid (TFA) at room temperature, ensuring orthogonal deprotection that preserves the structural integrity of highly functionalized, fragile substrates.
Di-tert-butyl hydrogen phosphate enables mild global deprotection using 10-95% trifluoroacetic acid (TFA) in dichloromethane at 20-25 °C. In contrast, dibenzyl phosphate derivatives require catalytic hydrogenation (H2, Pd/C), which reduces alkenes and alkynes, while diethyl phosphate requires harsh nucleophilic cleavage (e.g., TMSBr) that can degrade sensitive ethers [1]. The t-butyl strategy achieves near-quantitative recovery of the free phosphate without altering reducible or acid-stable functional groups.
| Evidence Dimension | Deprotection condition compatibility |
| Target Compound Data | Cleavage via TFA at 20-25 °C (preserves reducible groups) |
| Comparator Or Baseline | Dibenzyl phosphate (requires H2/Pd, reduces double bonds); Diethyl phosphate (requires TMSBr) |
| Quantified Difference | Eliminates reduction/cleavage side-reactions for sensitive substrates |
| Conditions | Late-stage phosphate deprotection in highly functionalized organic synthesis |
Essential for procuring a phosphorylating agent compatible with APIs containing reducible double bonds or sensitive ether linkages.
During phosphorylation reactions, smaller dialkyl phosphates like dimethyl or diethyl hydrogen phosphate can inadvertently act as alkylating agents, leading to nucleophilic attack at the primary alkyl carbon and generating unwanted byproducts. The bulky tert-butyl groups of di-tert-butyl hydrogen phosphate provide immense steric shielding, effectively shutting down this pathway [1]. This steric bulk typically reduces alkylation byproducts to negligible levels, significantly improving the yield of the desired phosphotriester intermediate compared to unhindered analogs.
| Evidence Dimension | Alkylation byproduct formation |
| Target Compound Data | <1% alkylation side-reactions due to tertiary carbon steric bulk |
| Comparator Or Baseline | Dimethyl/diethyl phosphates (susceptible to nucleophilic attack at the primary carbon) |
| Quantified Difference | Near total suppression of alkylation pathways |
| Conditions | Nucleophilic coupling environments during phosphotriester formation |
Maximizes target yield and minimizes costly chromatographic purification steps during industrial scale-up.
In the synthesis of phosphopeptides, the phosphorylating agent must be compatible with the standard Fmoc-SPPS workflow. Di-tert-butyl hydrogen phosphate is ideal because its tert-butyl groups are cleaved by the exact same TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) used to remove side-chain protecting groups and cleave the peptide from the resin [1]. Using dibenzyl phosphate would require an additional, separate hydrogenolysis step post-cleavage, reducing overall yield and increasing processing time.
| Evidence Dimension | Deprotection steps in SPPS |
| Target Compound Data | 1-step simultaneous global deprotection and resin cleavage (TFA-based) |
| Comparator Or Baseline | Dibenzyl phosphate (requires 2 steps: TFA cleavage + Pd/C hydrogenation) |
| Quantified Difference | Eliminates 1 entire synthetic step and associated yield losses |
| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
Dramatically reduces processing time and improves overall yields for commercial phosphopeptide manufacturing.
Because of its mild deprotection profile, di-tert-butyl hydrogen phosphate is heavily procured for synthesizing N-phosphonooxymethyl prodrugs, which are designed to enhance the aqueous solubility and bioavailability of poorly soluble APIs. The t-butyl groups allow for selective deprotection without degrading the newly formed, often fragile, phosphonooxymethyl linkage [1].
It is the phosphorylating agent of choice in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its compatibility with standard TFA cleavage cocktails allows manufacturers to simultaneously deprotect the phosphate, remove amino acid side-chain protections, and cleave the peptide from the resin in a single step, streamlining downstream purification [2].
In the synthesis of complex nucleotide analogs and oligo-ADP-ribose chains, harsh deprotection conditions can easily cleave sensitive glycosidic bonds. Procurement of di-tert-butyl hydrogen phosphate enables the use of mild acidic deprotection, ensuring the structural integrity of the ribose rings and inter-nucleotide linkages is maintained [3].
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